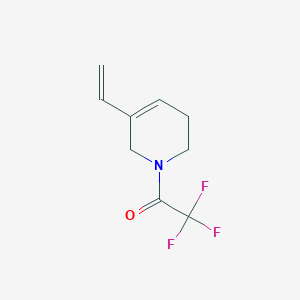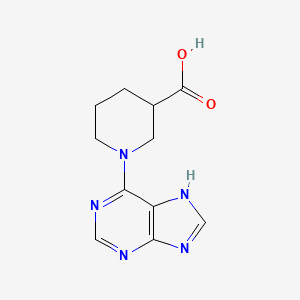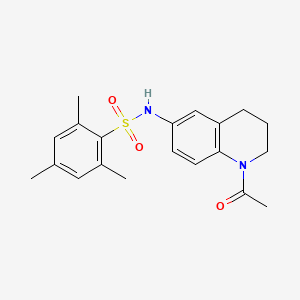![molecular formula C20H24N4O B2732826 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone CAS No. 2310125-13-2](/img/structure/B2732826.png)
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The mechanism of action of 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with several targets, including G protein-coupled receptors, ion channels, and enzymes. Additionally, the compound has been found to inhibit the activity of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has been shown to have several biochemical and physiological effects in the body. In animal studies, the compound has been found to reduce pain and inflammation, suggesting its potential use as an analgesic and anti-inflammatory agent. Additionally, the compound has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential use as a therapeutic agent for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. Additionally, the compound has been shown to have good selectivity and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone. One of the areas of research is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use as a therapeutic agent for the treatment of various diseases. Finally, the compound can be further explored for its potential applications in other fields, including agriculture and environmental science.
Conclusion
In conclusion, 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a novel compound with promising applications in various fields of research. The compound has been extensively studied for its potent pharmacological activity, and its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields.
合成法
The synthesis of 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone involves the reaction between 1-methylindole-3-carboxaldehyde and 2-(2-methylpyrazol-3-yl)piperidine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method has been optimized to yield a high purity product with good yield.
科学的研究の応用
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, the compound has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. In neuroscience, the compound has been found to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential use as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound has been investigated for its anticancer properties, with promising results.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-14-15(16-7-3-4-8-17(16)22)13-20(25)24-12-6-5-9-19(24)18-10-11-21-23(18)2/h3-4,7-8,10-11,14,19H,5-6,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKWMZIUFMZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC3C4=CC=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)


![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide](/img/structure/B2732746.png)
![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)


![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)
![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)
![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)
![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)


![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)